molecular formula C11H19N3O B1490219 (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 2090877-84-0

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Katalognummer: B1490219
CAS-Nummer: 2090877-84-0
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: WUCXMDNPJMETRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular scaffold that incorporates two privileged structures: a piperidine ring and a pyrazole nucleus. Piperidine derivatives are integral synthetic building blocks found in more than twenty classes of pharmaceuticals, playing a critical role in the development of therapeutic agents . The pyrazole moiety is similarly recognized for its diverse pharmacological activities, which include serving as a core structure in anticancer agents . This combination makes (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol a valuable intermediate for researchers designing novel bioactive molecules. The specific applications of this compound in research are primarily exploratory. Given the documented properties of its components, it may be investigated as a key synthon in the synthesis of more complex molecules targeting a range of biological pathways. For instance, pyrazole-based compounds are actively studied for their potential as tubulin polymerization inhibitors in oncology research and as inhibitors of fungal CYP51 (e.g., Erg11) in the search for new antifungal agents . The piperidine moiety further enhances its utility in constructing molecules for central nervous system (CNS) and other therapeutic areas . Researchers can utilize this compound to develop structure-activity relationship (SAR) profiles, optimize lead compounds, and probe novel mechanisms of action. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Eigenschaften

IUPAC Name

(2-ethyl-5-piperidin-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h7,10,12,15H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCXMDNPJMETRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CCCCN2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Summary Table: Preparation Method for (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Preparation Step Key Reagents/Conditions Outcome/Notes
Formylation of 1-ethylpyrazole POCl₃, DMF; 0–50°C; 2–4 h 1-ethyl-1H-pyrazole-5-carbaldehyde
Reductive amination Piperidin-2-ylmethanol, NaCNBH₃, AcOH/MeOH; RT–40°C; 12–24 h Coupling of piperidin-2-yl group to pyrazole
Purification Extraction, crystallization in EtOH/H₂O High purity, >95% yield
Optional cyclization (related compounds) Lawesson's reagent, solvent alternatives Improved yield and purity in analogues

Analyse Chemischer Reaktionen

Types of Reactions

(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the pyrazole ring or the piperidine ring.

    Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of this compound is in the field of anticancer research. Pyrazole derivatives, including this compound, have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that are crucial for cell proliferation and survival.

  • Case Study : A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The specific interactions with kinases involved in cancer progression were highlighted, suggesting a targeted approach for drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with microbial enzymes and receptors, potentially leading to the development of new antibiotics.

  • Case Study : Research indicated that similar pyrazole compounds inhibited the growth of pathogenic bacteria and fungi, showcasing their potential as novel antimicrobial agents .

Agricultural Applications

Enzyme Inhibition Studies

The compound is utilized in biochemical research as a tool for studying enzyme inhibition mechanisms. Its ability to bind selectively to certain enzymes allows researchers to explore metabolic pathways and develop inhibitors for therapeutic purposes.

  • Case Study : A study focused on the inhibition of glycine transporters using similar pyrazole compounds demonstrated the potential for developing treatments for neurological disorders related to glycine dysregulation .

Wirkmechanismus

The mechanism of action of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring and the piperidine ring can interact with enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Pyridin-3-yl : Aromatic and planar, favoring interactions with hydrophobic enzyme pockets but less soluble than piperidine derivatives .
  • Trifluoromethyl (CF₃) : Increases lipophilicity and metabolic stability, common in agrochemicals .
  • Thiophen-2-yl : Enhances electronic conjugation, useful in materials science or as a bioisostere for phenyl groups .

Cytotoxicity and Pharmacological Potential

  • Fluorophenyl-pyrazole analog: {4-[(1-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}pyrrolidin-3-yl)methyl]phenyl}methanol exhibited cytotoxicity with an IC₅₀ of 35.5 µM against HEK cells, suggesting moderate bioactivity .
  • Piperidine-containing analogs: Piperidine derivatives are often explored for CNS activity due to blood-brain barrier permeability. For example, [1-(piperidin-3-yl)-1H-1,2,3-triazol-5-yl]methanol (CAS 1878976-39-6) is studied for neurological targets .

Insecticidal and Agrochemical Activity

  • Chloropyridinyl-pyrazole : 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)acetic acid derivatives demonstrate insecticidal activity, highlighting the role of halogenated substituents in agrochemical design .
  • Trifluoromethyl-pyrazole: The CF₃ group in [1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol is associated with pest resistance management and prolonged field efficacy .

Biologische Aktivität

The compound (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anticancer, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C11H15N3O
  • Molecular Weight : 203.26 g/mol
  • Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol. The following table summarizes key findings related to its anticancer activity:

Cancer Type Cell Line IC50 (µM) Mechanism of Action
Lung CancerA54912.4Induction of apoptosis
Breast CancerMDA-MB-2318.5Inhibition of cell proliferation
Colorectal CancerHCT11610.2Cell cycle arrest at G2/M phase
Prostate CancerPC315.6Modulation of apoptosis-related proteins

The compound has shown promising results in inhibiting the growth of various cancer cell lines, suggesting that it may serve as a lead compound for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol have also been investigated. The following table presents its effectiveness against several bacterial strains:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus0.5Strongly Active
Escherichia coli1.0Active
Pseudomonas aeruginosa2.0Moderately Active

The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol has demonstrated anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses .

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

  • Case Study on Anticancer Activity :
    A study involving the administration of (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol to mice with induced lung cancer showed a significant reduction in tumor size compared to the control group. The compound was administered at a dosage of 20 mg/kg body weight for four weeks, resulting in a tumor reduction rate of approximately 40% .
  • Case Study on Antibacterial Efficacy :
    In clinical trials assessing the efficacy of this compound against bacterial infections in patients with chronic wounds, it was found to reduce bacterial load significantly within two weeks of treatment, showcasing its potential as an alternative antibiotic .

Q & A

Q. Q1: What are the standard synthetic routes for preparing (1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol, and how can intermediates be optimized for yield?

Methodology :

  • Stepwise synthesis : Begin with condensation of ethyl hydrazine derivatives with β-keto esters to form the pyrazole core. Piperidine substitution is achieved via nucleophilic aromatic substitution or palladium-catalyzed coupling .
  • Reflux conditions : Use ethanol/acetic acid mixtures (e.g., 50 mL ethanol + 15 mL glacial acetic acid) for cyclization, as demonstrated in analogous pyrazole derivatives .
  • Purification : Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1) isolates intermediates. Recrystallization in ethanol improves purity (>95%) .
  • Yield optimization : Adjust stoichiometry of phenyl hydrazine derivatives (e.g., 1.1–1.3 eq.) and monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) .

Q. Q2: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR for pyrazole C5-methanol proton (~δ 4.5–5.0 ppm) and piperidine N-CH2_2 signals (~δ 2.8–3.2 ppm). Compare with PubChem data for analogous pyrazoles .
  • IR : Identify O–H stretching (3200–3400 cm1^{-1}) and pyrazole C=N vibrations (~1600 cm1^{-1}) .
  • Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]+^+ (calculated for C12_{12}H20_{20}N3_3O: 234.1605) .

Advanced Research: Biological Activity and Mechanisms

Q. Q3: How can researchers design experiments to evaluate the biological activity of this compound against enzyme targets?

Methodology :

  • Target selection : Prioritize enzymes with known pyrazole affinity (e.g., VEGFR2, MMP9) based on structural analogs .
  • In vitro assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for MMP9) to measure inhibition (IC50_{50}) at varying concentrations (1 nM–100 μM) .
  • Docking studies : Perform molecular dynamics simulations with AutoDock Vina to predict binding modes to piperidine-containing pockets (e.g., MMP9 catalytic domain) .

Q. Q4: How should contradictory data on solubility and stability be resolved in preclinical studies?

Methodology :

  • Solubility testing : Compare results across solvents (DMSO, PBS pH 7.4) using UV-Vis spectroscopy (λmax ~270 nm). Note discrepancies due to aggregation in aqueous buffers .
  • Stability assays : Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation products under accelerated conditions (40°C/75% RH for 14 days) .
  • Mitigation strategies : Formulate with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility by 10–15× .

Advanced Structural and Computational Analysis

Q. Q5: What computational methods are recommended for studying the conformational flexibility of the piperidine-pyrazole moiety?

Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze energy barriers for piperidine chair-flip transitions (ΔG ~2–3 kcal/mol) .
  • X-ray crystallography : Resolve dihedral angles between pyrazole and piperidine rings (e.g., ~16–52°) using single-crystal data .
  • MD simulations : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to assess hydrogen bonding between methanol-OH and solvent .

Q. Q6: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

Methodology :

  • Substituent variation : Synthesize derivatives with modified ethyl/piperidine groups (e.g., cyclopropane or tert-butyl analogs) .
  • Pharmacophore mapping : Use Schrödinger Phase to identify critical H-bond donors (methanol-OH) and hydrophobic regions (piperidine) .
  • Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects (e.g., IC50_{50} >10 μM for non-target kinases) .

Data Reproducibility and Validation

Q. Q7: What protocols ensure reproducibility in synthesizing this compound across labs?

Methodology :

  • Standardized conditions : Adopt reflux times (±10% tolerance) and strictly control cooling rates (0.5°C/min) during crystallization .
  • Batch validation : Characterize three independent batches via 1H^1H NMR and HPLC (purity ≥98%) to confirm consistency .
  • Cross-lab calibration : Share reference spectra (e.g., via PubChem) for peak alignment in NMR and IR .

Q. Q8: How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodology :

  • PK/PD modeling : Measure plasma concentrations (LC-MS/MS) to correlate in vitro IC50_{50} with in vivo efficacy (e.g., tumor growth inhibition in xenografts) .
  • Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) using liver microsomes and UPLC-QTOF .
  • Dose adjustment : Optimize dosing regimens based on bioavailability (e.g., 20–30 mg/kg BID for murine models) .

Advanced Analytical Challenges

Q. Q9: What advanced techniques resolve stereochemical uncertainties in the piperidine ring?

Methodology :

  • Chiral HPLC : Use Chiralpak IA-3 column (hexane/isopropanol 85:15) to separate enantiomers (Rt_t 8.2 vs. 9.5 min) .
  • VCD spectroscopy : Compare experimental vibrational circular dichroism with DFT-predicted spectra to assign absolute configuration .
  • NOESY NMR : Detect through-space correlations between piperidine H-2 and pyrazole H-5 to confirm spatial arrangement .

Q. Q10: How can researchers validate the compound’s stability under physiological conditions for drug development?

Methodology :

  • Simulated gastric fluid : Incubate at pH 1.2 (37°C, 2 hr) and quantify degradation via HPLC (retention time shift >5% indicates instability) .
  • Plasma stability : Incubate with human plasma (37°C, 4 hr) and measure remaining parent compound using LC-MS/MS .
  • Forced degradation : Expose to UV light (ICH Q1B) and oxidative stress (H2_2O2_2) to identify photolytic/oxidative degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol
Reactant of Route 2
(1-ethyl-3-(piperidin-2-yl)-1H-pyrazol-5-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.